Isatin-3-oxime Versus Pralidoxime: Early-Time AChE Reactivation Advantage
In a direct comparative study of AChE reactivation following paraoxon inhibition, isatin-3-oxime demonstrated a 1.5-fold higher reactivation rate compared to pralidoxime (2-PAM) at the initial 5-minute time point, with a statistically significant difference (p < 0.05) [1]. This early-time advantage was observed despite isatin-3-oxime being tested at a 10-fold lower concentration (10 µM) than pralidoxime (100 µM) [2].
| Evidence Dimension | AChE reactivation rate (% reactivation at 5 minutes) |
|---|---|
| Target Compound Data | ~15% reactivation at 5 minutes (10 µM) |
| Comparator Or Baseline | Pralidoxime (2-PAM): ~10% reactivation at 5 minutes (100 µM) |
| Quantified Difference | 1.5-fold higher reactivation at 5 minutes; tested at 10-fold lower concentration |
| Conditions | Human AChE inhibited by paraoxon; Ellman's modified method; in vitro reactivation assay |
Why This Matters
Faster reactivation kinetics at lower concentrations may translate to reduced dosing requirements and improved therapeutic windows in organophosphate poisoning scenarios, a key consideration for procurement of reactivator scaffolds.
- [1] de Paula, R. L., et al. Molecular Modeling and In Vitro Studies of a Neutral Oxime as a Potential Reactivator for Acetylcholinesterase Inhibited by Paraoxon. Molecules 2018, 23(11), 2954. View Source
- [2] de Paula, R. L., et al. Molecular Modeling and In Vitro Studies of a Neutral Oxime as a Potential Reactivator for Acetylcholinesterase Inhibited by Paraoxon. Molecules 2018, 23(11), 2954, Figure 5. View Source
